2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrroloquinoxaline carboxamide class, characterized by a fused pyrrole-quinoxaline core. The structure includes a 3,4-dichlorophenyl group at position 1 and a tetrahydrofuran-2-ylmethyl substituent on the carboxamide nitrogen. Its structural complexity and substitution pattern suggest possible applications in targeting protein kinases or other enzymes, analogous to related compounds with halogenated aryl groups and heterocyclic substituents .
Properties
Molecular Formula |
C22H19Cl2N5O2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H19Cl2N5O2/c23-14-8-7-12(10-15(14)24)29-20(25)18(22(30)26-11-13-4-3-9-31-13)19-21(29)28-17-6-2-1-5-16(17)27-19/h1-2,5-8,10,13H,3-4,9,11,25H2,(H,26,30) |
InChI Key |
HSYVZLGFEUIMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:
Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone to form the quinoxaline ring. The pyrrole ring is then constructed through cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where chlorine atoms are added to the phenyl ring.
Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring, which is then attached to the quinoxaline core through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the amino group with the carboxamide group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce dechlorinated analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively:
- In vitro studies revealed efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL, suggesting strong antimicrobial potential.
Antioxidant Activity
The antioxidant capabilities of the compound have been evaluated through various assays:
- Antioxidant assays utilizing the DPPH method have shown that derivatives possess significant radical scavenging activity. One derivative was found to have a rate constant for hydroxyl radical scavenging comparable to established antioxidants like Trolox.
Case Studies and Research Findings
A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities.
Table of Biological Activities
| Activity Type | Compound | Assay Method | Result |
|---|---|---|---|
| Anticancer | Pyrrolo Derivative 1 | MTT Assay | IC50 = 5 μM |
| Antimicrobial | Pyrrolo Derivative 2 | MIC Test | MIC = 0.25 μg/mL |
| Antioxidant | Pyrrolo Derivative 3 | DPPH Scavenging | Rate Constant = |
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the N-alkyl/aryl groups. These variations influence physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison based on evidence from peer-reviewed studies and chemical databases:
Table 1: Structural and Functional Comparison of Selected Pyrroloquinoxaline Derivatives
Key Observations:
Substituent Effects on Lipophilicity: Chlorine atoms (e.g., 3,4-dichlorophenyl in the target compound) increase lipophilicity and membrane permeability compared to methoxy or morpholine groups .
Biological Activity Trends: While direct activity data for the target compound are unavailable, analogs with halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) are associated with kinase inhibition, as seen in BRAF-targeting compounds like PLX4032 () . Methoxy groups () may reduce off-target effects by limiting nonspecific hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s tetrahydrofuran-2-ylmethyl group likely requires specialized coupling reagents, similar to the THF-mediated synthesis described in for oxadiazole derivatives .
Biological Activity
The compound 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel pyrroloquinoxaline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrroloquinoxaline core with a dichlorophenyl substituent and a tetrahydrofuran moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this one often interact with various biological targets, including:
- Adenosine Receptors : Many quinoxaline derivatives exhibit affinity for adenosine receptors (A1 and A2), influencing neurotransmitter release and potentially providing neuroprotective effects .
- Enzyme Inhibition : Compounds in the quinoxaline class have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative conditions .
Antidepressant Effects
In behavioral models, similar compounds have demonstrated antidepressant-like effects in rodents. For instance, certain derivatives have been shown to reduce immobility in the Porsolt's forced swim test, indicating potential efficacy as rapid-acting antidepressants .
Antimicrobial Activity
Quinoxaline derivatives have been explored for their antimicrobial properties. Studies suggest that modifications in the structure can enhance activity against various pathogens, making them candidates for further development as antimicrobial agents .
Anticancer Properties
Recent investigations into quinoxaline derivatives have revealed promising anticancer activity. These compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
